![molecular formula C11H14N2OS B115924 N-[4-(1,3-thiazolidin-2-yl)phenyl]acetamide CAS No. 145300-45-4](/img/structure/B115924.png)
N-[4-(1,3-thiazolidin-2-yl)phenyl]acetamide
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Overview
Description
“N-[4-(1,3-thiazolidin-2-yl)phenyl]acetamide” is a chemical compound with the molecular formula C11H14N2OS . It has a molecular weight of 222.31 g/mol .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of N-(4-phenyl-1, 3-thiazol-2-yl)-N’- phenylureas was synthesized from 2-amino-4-substituted phenylthiazoles and phenylisocyanates . Another method involved the direct coupling of 2-aminobenzothiazole with carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) .Molecular Structure Analysis
The molecular structure of “N-[4-(1,3-thiazolidin-2-yl)phenyl]acetamide” consists of a thiazolidine ring attached to a phenyl ring via a nitrogen atom . The compound also contains an acetamide group attached to the phenyl ring .Physical And Chemical Properties Analysis
“N-[4-(1,3-thiazolidin-2-yl)phenyl]acetamide” has a density of 1.2±0.1 g/cm3, a boiling point of 467.2±45.0 °C at 760 mmHg, and a flash point of 236.4±28.7 °C . It has 2 hydrogen bond donors, 3 hydrogen bond acceptors, and 2 freely rotating bonds .Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives, including N-[4-(1,3-Thiazolan-2-yl)phenyl]acetamide, have been recognized for their antimicrobial properties. These compounds can be synthesized and modified to enhance their effectiveness against various microbial strains. The structural feature of the thiazole moiety is a key factor in the interaction with microbial enzymes, leading to the inhibition of microbial growth .
Future Directions
properties
IUPAC Name |
N-[4-(1,3-thiazolidin-2-yl)phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2OS/c1-8(14)13-10-4-2-9(3-5-10)11-12-6-7-15-11/h2-5,11-12H,6-7H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTUASLMFNMSSIQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2NCCS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30594821 |
Source
|
Record name | N-[4-(1,3-Thiazolidin-2-yl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30594821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1,3-thiazolidin-2-yl)phenyl]acetamide | |
CAS RN |
145300-45-4 |
Source
|
Record name | N-[4-(1,3-Thiazolidin-2-yl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30594821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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